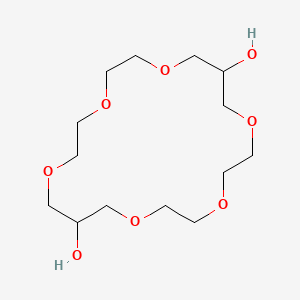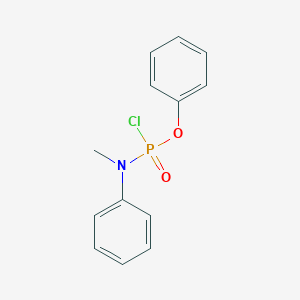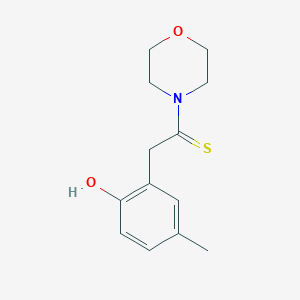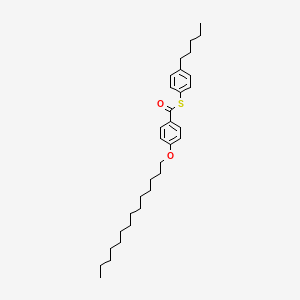![molecular formula C11H13N3S B14430620 N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea CAS No. 80412-16-4](/img/structure/B14430620.png)
N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of indole-2-carboxaldehyde with methylamine and thiourea under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the desired product.
Industrial Production Methods
Industrial production of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-Indol-3-ylmethyl)-N’-methylthiourea: Similar structure but with the indole moiety at the 3-position.
N-(1H-Indol-2-ylmethyl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole moiety and the presence of the methyl group on the thiourea contribute to its distinct properties compared to similar compounds.
Propiedades
Número CAS |
80412-16-4 |
|---|---|
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
1-(1H-indol-2-ylmethyl)-3-methylthiourea |
InChI |
InChI=1S/C11H13N3S/c1-12-11(15)13-7-9-6-8-4-2-3-5-10(8)14-9/h2-6,14H,7H2,1H3,(H2,12,13,15) |
Clave InChI |
ZJECTXBYTXGTNW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NCC1=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)



![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)




